molecular formula C8H9Br2N B13154226 3,5-Dibromo-N,N-dimethylaniline

3,5-Dibromo-N,N-dimethylaniline

Cat. No.: B13154226
M. Wt: 278.97 g/mol
InChI Key: JWHARUCAPVXUMJ-UHFFFAOYSA-N
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Description

3,5-Dibromo-N,N-dimethylaniline is an organic compound with the molecular formula C8H9Br2N It is a derivative of aniline, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine atoms, and the amino group is substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dibromo-N,N-dimethylaniline can be synthesized through a multi-step process involving the bromination of N,N-dimethylaniline. The typical synthetic route includes:

    Bromination: N,N-dimethylaniline is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions on the benzene ring.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Bromination: Using industrial reactors, N,N-dimethylaniline is brominated with bromine or a bromine source under optimized conditions to achieve high yield and purity.

    Purification and Isolation: The product is purified using industrial-scale purification techniques, including distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-N,N-dimethylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Products: Various substituted anilines depending on the nucleophile used.

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Corresponding amines or partially reduced intermediates.

Scientific Research Applications

3,5-Dibromo-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-dibromo-N,N-dimethylaniline involves its interaction with molecular targets through its bromine and dimethylamino groups. These interactions can lead to various biochemical and chemical pathways, including:

    Electrophilic Aromatic Substitution: The bromine atoms can participate in electrophilic aromatic substitution reactions.

    Nucleophilic Attack: The dimethylamino group can act as a nucleophile, attacking electrophilic centers in other molecules.

    Coordination Chemistry: The compound can form coordination complexes with metal ions, influencing its reactivity and applications.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: Lacks bromine substituents, making it less reactive in certain substitution reactions.

    3,5-Dibromoaniline: Lacks the dimethylamino group, affecting its nucleophilicity and overall reactivity.

    3-Bromo-N,N-dimethylaniline: Contains only one bromine atom, leading to different reactivity and applications.

Uniqueness

3,5-Dibromo-N,N-dimethylaniline is unique due to the presence of both bromine atoms and the dimethylamino group, which confer distinct reactivity patterns and potential applications in various fields. Its dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C8H9Br2N

Molecular Weight

278.97 g/mol

IUPAC Name

3,5-dibromo-N,N-dimethylaniline

InChI

InChI=1S/C8H9Br2N/c1-11(2)8-4-6(9)3-7(10)5-8/h3-5H,1-2H3

InChI Key

JWHARUCAPVXUMJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC(=C1)Br)Br

Origin of Product

United States

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